Cas no 79-15-2 (n-Bromoacetamide)
n-Bromoacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-bromoacetamide
- N-BROMOACETAMIDE MONOHYDRATE, CRYST.
- Acetamide,N-bromo
- EINECS 201-181-0
- Lopac-B-2377
- N-bromo-acetamide
- NBA
- Acetobromamide
- Acetamide, N-bromo-
- 0AQ6MWH7ZB
- VBTQNRFWXBXZQR-UHFFFAOYSA-N
- sJYHIabIKTp@
- N-Bromoacetamide, powder
- Lopac0_000191
- HMS3260H03
- Tox21_500191
- 6847AF
- LP00191
- FCH3459524
- HCH0026837
- NCGC0026087
- N-Bromoacetamide (ACI)
- n-Bromoacetamide
-
- MDL: MFCD00037097
- Inchi: 1S/C2H4BrNO/c1-2(5)4-3/h1H3,(H,4,5)
- InChI Key: VBTQNRFWXBXZQR-UHFFFAOYSA-N
- SMILES: O=C(C)NBr
- BRN: 969346
Computed Properties
- Exact Mass: 136.94800
- Monoisotopic Mass: 136.948
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 44.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.1
Experimental Properties
- Color/Form: Needle like colorless to light yellow crystals
- Density: 1.7000 (rough estimate)
- Melting Point: 105.0 to 109.0 deg-C
- Refractive Index: 1.4740 (estimate)
- Water Partition Coefficient: Soluble in water.
- PSA: 29.10000
- LogP: 0.82330
- Solubility: Soluble in hot water, soluble in ether \ benzene
- Sensitiveness: Sensitive to heat \ light \ humidity
- Merck: 1398
n-Bromoacetamide Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H302+H312+H332-H314
- Warning Statement: P260-P264-P270-P271-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Hazardous Material transportation number:3261
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:8
-
Hazardous Material Identification:
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:0-10°C
n-Bromoacetamide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
n-Bromoacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N824544-5g |
N-Bromoacetamide |
79-15-2 | 97% | 5g |
212.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0530-25G |
N-Bromoacetamide |
79-15-2 | >97.0%(T) | 25g |
¥885.00 | 2024-04-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N59790-5g |
Bromoacetamide |
79-15-2 | 5g |
¥188.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N59790-1g |
Bromoacetamide |
79-15-2 | 1g |
¥58.0 | 2021-09-08 | ||
| TRC | B680134-1g |
N-bromoacetamide |
79-15-2 | 1g |
$ 75.00 | 2023-09-08 | ||
| TRC | B680134-5g |
N-bromoacetamide |
79-15-2 | 5g |
$ 282.00 | 2023-09-08 | ||
| TRC | B680134-10g |
N-bromoacetamide |
79-15-2 | 10g |
$ 471.00 | 2023-09-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZB795-1g |
n-Bromoacetamide |
79-15-2 | 97.0%(T) | 1g |
¥112.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZB795-5g |
n-Bromoacetamide |
79-15-2 | 97.0%(T) | 5g |
¥340.0 | 2022-05-30 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0530-5G |
N-Bromoacetamide |
79-15-2 | >97.0%(T) | 5g |
¥315.00 | 2024-04-16 |
n-Bromoacetamide Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
1.2 Reagents: Potassium hydroxide ; 0 - 5 °C; 2 - 3 h, 0 - 5 °C
1.3 Reagents: Sodium chloride Solvents: Chloroform ; heated
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
n-Bromoacetamide Raw materials
- 2-Pentanone, 5-iodo-
- N-Bromosuccinimide
- Acetamide
- N-Methylacetamide
- 1-Iodo-3-fluoropropane
- Oxalyl bromide
n-Bromoacetamide Preparation Products
n-Bromoacetamide Suppliers
n-Bromoacetamide Related Literature
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on n-Bromoacetamide
Introduction to n-Bromoacetamide (CAS No. 79-15-2)
n-Bromoacetamide, with the chemical formula C₃H₅BrNO, is a significant compound in the field of organic synthesis and pharmaceutical research. Its CAS number, CAS No. 79-15-2, identifies it as a well-characterized substance with a broad range of applications. This compound is particularly valued for its role as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.
The molecular structure of n-Bromoacetamide consists of an acetamide group attached to a bromine atom. This unique configuration makes it a versatile reagent in chemical transformations, such as nucleophilic substitution reactions, which are crucial in the development of new drugs. The presence of the bromine atom enhances its reactivity, allowing for further functionalization and the creation of more complex molecules.
In recent years, n-Bromoacetamide has garnered attention in the pharmaceutical industry due to its potential applications in drug discovery and development. Researchers have explored its utility in synthesizing novel compounds that exhibit promising biological activities. For instance, studies have shown that derivatives of n-Bromoacetamide can serve as inhibitors of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.
One notable area of research involves the use of n-Bromoacetamide in the development of protease inhibitors. Proteases are enzymes that play a critical role in various physiological processes, and their overactivity or misregulation is associated with several diseases. By designing molecules that incorporate n-Bromoacetamide as a core structure, scientists aim to develop selective protease inhibitors that can modulate these pathways effectively. Recent advancements in this field have led to the identification of several lead compounds with significant therapeutic potential.
Another exciting application of n-Bromoacetamide is in the synthesis of peptidomimetics. Peptides are short chains of amino acids that often mimic the biological activity of proteins. However, their use as therapeutics is limited by issues such as poor stability and rapid degradation in vivo. Peptidomimetics, on the other hand, are designed to overcome these limitations while retaining the desired biological activity. n-Bromoacetamide has been used to introduce modifications into peptide backbones, enhancing their stability and bioavailability.
The compound's reactivity also makes it valuable in materials science. Researchers have utilized n-Bromoacetamide to functionalize polymers and nanoparticles, creating materials with tailored properties for applications such as drug delivery systems and biosensors. These materials can be designed to release therapeutic agents in response to specific stimuli, improving treatment efficacy and reducing side effects.
In conclusion, n-Bromoacetamide (CAS No. 79-15-2) is a multifaceted compound with extensive applications across various scientific disciplines. Its role as an intermediate in organic synthesis and its potential in pharmaceutical development underscore its importance. As research continues to uncover new uses for this compound, its impact on science and technology is likely to grow even further.
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